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Compound of Interest

Compound Name: Dactylfungin B

Cat. No.: B606928

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of natural
product chemistry and drug discovery.

Introduction

Dactylfungin B is a member of the dactylfungin family of antifungal antibiotics, characterized
by a unique structure featuring a y-pyrone ring, a polyalcohol moiety, and a long aliphatic side
chain.[1] The detailed structural elucidation of these complex natural products is crucial for
understanding their mechanism of action, establishing structure-activity relationships (SAR),
and enabling further drug development efforts. Nuclear Magnetic Resonance (NMR)
spectroscopy is an indispensable and powerful tool for the unambiguous determination of the
constitution and relative stereochemistry of such intricate molecules.[2][3][4] This application
note provides a detailed protocol for the structure elucidation of Dactylfungin B and its
analogues using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The methodologies outlined herein are based on the successful structural characterization of
closely related dactylfungin derivatives, such as Dactylfungin C and D.[5][6][7][8][9] The
combination of *H and 13C NMR for identifying the carbon skeleton, along with 2D correlation
experiments like COSY, HSQC, and HMBC, allows for the complete assignment of proton and
carbon signals and the establishment of covalent bonds. Furthermore, through-space
correlations observed in NOESY or ROESY experiments are critical for determining the relative
configuration of stereocenters.[7]
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Data Presentation: NMR Spectroscopic Data of
Dactylfungin Analogues

The following tables summarize the *H and 3C NMR data for Dactylfungin C (a close analogue
of Dactylfungin B), as determined in Methanol-da4.[5] This data serves as a reference for the
expected chemical shifts and multiplicities for Dactylfungin B.

Table 1: 'H and 3C NMR Data for the a-Pyrone Core and Polvalcohol Moiety of Dactylfungin C
in Methanol-da.[5]

Position oC (ppm) OH (ppm), mult. (J in Hz)
2 170.2

3 108.0 5.89,s

4 180.1

5 97.5

1 76.5 4.25,d (9.8)

2' 73.1 3.29, dd (9.8, 8.8)
3 74.6 3.55,1(8.8)

4 40.5 1.80, m

5' 77.6 3.75, m

6' 14.5 1.25, d (6.5)

Table 2: 1H and 3C NMR Data for the Long Aliphatic Side-Chain of Dactylfungin C in Methanol-
da.[5]
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Position oC (ppm) OH (ppm), mulit. (J in Hz)
1" 44.6 2.85, m

2" 77.9 3.80,m

3" 132.5 5.58, dd (15.5, 6.5)
4" 135.8 6.29, dd (15.5, 7.5)
5" 41.2 2.20, m

6" 26.8 145, m

7" 35.1 155, m

8" 80.3 3.65, m

9" 42.1 1.70, m

10" 28.9 1.35;m

11" 130.2 5.55, dd (15.0, 7.0)
12" 138.1 6.04, dd (15.0, 8.0)
13" 40.8 2.15, m

14" 27.5 1.40, m

15" 36.2 1.65, m

16" 79.0 3.70, m

i7" 45.3 1.75, m

18" 22.1 1.30, m

19" 14.4 0.89, t (7.3)

20" 12.1 1.05, d (6.8)

21" 11.8 0.95, d (7.0)

22" 19.5 0.98, d (6.6)

23" 17.8 0.85, d (6.9)
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Experimental Protocols
Sample Preparation

Dissolution: Dissolve approximately 1-5 mg of purified Dactylfungin B in 0.5-0.6 mL of a
deuterated solvent (e.g., methanol-da, DMSO-ds, or chloroform-d). The choice of solvent
should be based on the solubility of the compound and should not have signals that overlap
with key resonances of the analyte.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any
particulate matter.

Degassing (Optional): For oxygen-sensitive samples or for precise NOE measurements,
degas the sample by several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.[10]

a. 1D NMR Spectroscopy

'H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical
shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all
protons. This provides initial information on the types of protons present (olefinic, aliphatic,
hydroxyl, etc.).

13C NMR: Acquire a proton-decoupled 13C spectrum to identify the chemical shifts of all
carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment
(DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CHz, and CHs
groups.

. 2D NMR Spectroscopy
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1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled
to each other, typically through two or three bonds. It is essential for establishing spin
systems and tracing out proton-proton connectivities within molecular fragments.[11][12][13]

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton
signals with their directly attached carbon atoms. This is a crucial step for assigning the
carbon spectrum based on the already assigned proton spectrum.[11]

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations
between protons and carbons that are separated by two or three bonds (2JCH and 3JCH).
HMBC is vital for connecting the fragments identified by COSY, by showing long-range
correlations across quaternary carbons and heteroatoms.[11][12][13]

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser
Effect Spectroscopy): These experiments detect through-space correlations between protons
that are in close spatial proximity, regardless of whether they are connected through bonds.
This information is critical for determining the relative stereochemistry of the molecule.[11]
[12][13]

Visualizations
Experimental Workflow
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Experimental Workflow for Dactylfungin B Structure Elucidation

Sample Preparation
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'
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NMR Tube

NMR DatalAcquisition

Acquire 1D & 2D NMR Spectra

Data Processing & Analysis

Analyze 1D Spectra Analyze 2D Spectra
(*H, 13C, DEPT) (COSY, HSQC, HMBC, ROESY)
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Logical Relationships in NMR-based Structure Elucidation

NMR Experiments
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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